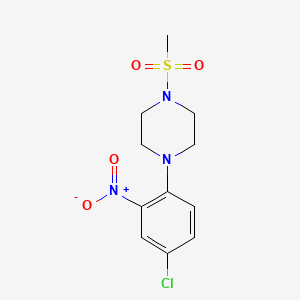![molecular formula C20H20N2O5S3 B5201727 N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5201727.png)
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, commonly known as MTSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTSB is a sulfonamide-based compound that has been synthesized using various methods. The compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in scientific research.
作用机制
MTSB has been found to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes, including acid-base regulation and ion transport. The inhibition of carbonic anhydrase enzymes by MTSB has been found to have various physiological effects, including the modulation of blood pH and the regulation of intracellular pH.
Biochemical and Physiological Effects:
MTSB has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the modulation of blood pH, and the regulation of intracellular pH. The compound has also been found to have potential applications in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis.
实验室实验的优点和局限性
MTSB has several advantages as a research tool, including its ability to inhibit carbonic anhydrase enzymes and its potential applications in cancer research. However, the compound also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
未来方向
There are several future directions for the research on MTSB, including the development of new methods of synthesis, the investigation of its potential applications in other fields of research, and the determination of its optimal dosage and administration. Further research is also needed to determine the potential side effects of MTSB and to develop strategies to mitigate them.
合成方法
MTSB can be synthesized using various methods, including the reaction of 4-(methylthio)benzenesulfonamide with 4-nitrobenzenesulfonyl chloride, followed by reduction with sodium dithionite. The resulting compound is then reacted with 4-aminophenyl sulfonamide to yield MTSB. Other methods of synthesis include the reaction of 4-(methylthio)benzenesulfonyl chloride with 4-aminobenzenesulfonamide, followed by reaction with 4-nitrophenyl sulfonamide.
科学研究应用
MTSB has been extensively studied for its potential applications in scientific research. The compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various fields of research, including cancer research, neuroscience, and cardiovascular research.
属性
IUPAC Name |
N-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S3/c1-27-17-7-3-15(4-8-17)21-29(23,24)19-11-5-16(6-12-19)22-30(25,26)20-13-9-18(28-2)10-14-20/h3-14,21-22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLDEPVDHNGRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1,3-benzothiazol-2-ylthio)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B5201646.png)

![4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate](/img/structure/B5201659.png)
![methyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5201661.png)
![4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5201665.png)
![N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5201669.png)
![4-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5201684.png)
![N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5201687.png)
![3-allyl-5-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201690.png)
![5-bromo-4-chloro-2-{[(2,4-dichlorobenzyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5201705.png)
![N-[2-bromo-5-(isobutyrylamino)phenyl]benzamide](/img/structure/B5201708.png)
![methyl 2-chloro-5-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201718.png)

![4-[5-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5201725.png)
